molecular formula C7H11BrO2 B589937 2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one CAS No. 141072-99-3

2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one

Cat. No. B589937
CAS RN: 141072-99-3
M. Wt: 207.067
InChI Key: FBTFNXGZJMMEDK-VDTYLAMSSA-N
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Description

2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C7H11BrO2 and its molecular weight is 207.067. The purity is usually 95%.
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properties

CAS RN

141072-99-3

Molecular Formula

C7H11BrO2

Molecular Weight

207.067

IUPAC Name

2-bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethanone

InChI

InChI=1S/C7H11BrO2/c1-5-2-3-10-7(5)6(9)4-8/h5,7H,2-4H2,1H3/t5-,7+/m1/s1

InChI Key

FBTFNXGZJMMEDK-VDTYLAMSSA-N

SMILES

CC1CCOC1C(=O)CBr

synonyms

Ethanone, 2-bromo-1-(tetrahydro-3-methyl-2-furanyl)-, (2S-cis)- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(2RS,3SR)-3-Methyl-2-tetrahydrofuroic acid 91.3g) was converted to the acid chloride with oxalyl chloride (2.54g, 1.75mls) in dichloromethane (20mls) as described in Example 1(a) . Diazomethane was passed through a solution of the acid chloride in dichloromethane (20mls), cooled in ice/water until i.r. analysis showed no starting material. Hydrobromic acid (2mls, 49% w/v aqueous solution), was added dropwise and the reaction mixture stirred vigorously for 10min. T.l.c. analysis showed complete conversion to the title compound. The solution was washed with water, brine and dried. The solvent was washed with water, brine and dried. The solvent was evaporated and the residue flash chromatographed on silica gel, eluting with 5 and then 10% ethyl acetate/hexane to give the product as an almost colourless oil, (1.621g, 79%); vmax (CH2Cl2) 1732cm-1 ; δH (CDCl3) 0.96 (3H, d, J 7.2Hz), 1.70 (1H, m), 2.17 (1H, m), 2.70 (1H, m), 3.93 (1H, m), 4.12 and 4.25 (2H, ABq, J 14.7Hz) and 4.49 (1H, d, J 7.3Hz). [Mass spectrum: +ve ion (ammonia) MNH4 (224)].
Quantity
91.3 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.75 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Eight
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

(2RS,3SR)-3-Methyl-2-tetrahydrofuroic acid 91.3 g) was converted to the acid chloride with oxalyl chloride (2.54 g, 1.75 mls) in dichloromethane (20 mls) as described in Example 1 (a). Diazomethane was passed through a solution of the acid chloride in dichloromethane (20 mls), cooled in ice/water until i.r. analysis showed no starting material. Hydrobromic acid (2 mls, 49% w/v aqueous solution), was added dropwise and the reaction mixture stirred vigorously for 10 min. T.l.c. analysis showed complete conversion to the title compound. The solution was washed with water, brine and dried. The solvent was washed with water, brine and dried. The solvent was evaporated and the residue flash chromatographed on silica gel, eluting with 5 and then 10% ethyl acetate/hexane to give the product as an almost colourless oil, (1.621 g, 79%); νmax (CH2Cl2) 1732 cm-1 ; δH (CDCl3) 0.96 (3 H, d, J 7.2 Hz), 1.70 (1 H, m), 2.17 (1 H, m), 2.70 (1 H, m), 3.93 (1 H, m), 4.12 and 4.25 (2 H, ABq, J 14.7 Hz) and 4.49 (1 H, d, J 7.3 Hz). [Mass spectrum: +ve ion (ammonia) MNH4 (224)].
Quantity
91.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.75 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Example 1 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
2 mL
Type
reactant
Reaction Step Eight
Quantity
20 mL
Type
solvent
Reaction Step Nine
Quantity
20 mL
Type
solvent
Reaction Step Ten

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